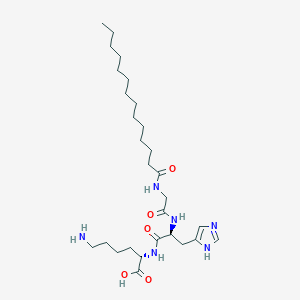

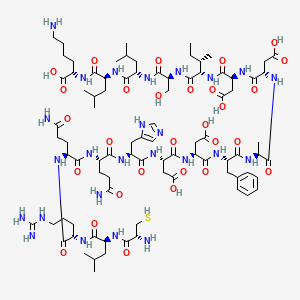

PKC|A (C2-4) inhibitor peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

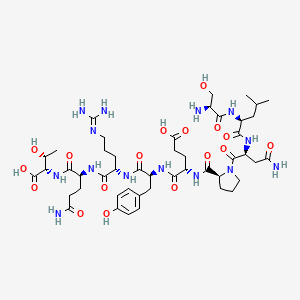

L’inhibiteur peptidique de la PKC|A (C2-4) est un peptide synthétique qui inhibe spécifiquement l’activité de la protéine kinase C alpha (PKCα). Ce peptide est conçu pour bloquer la translocation et la fonction de la PKCα, qui est un membre de la famille des protéines kinases C impliquées dans divers processus cellulaires tels que la prolifération cellulaire, la différenciation et l’apoptose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’inhibiteur peptidique de la PKC|A (C2-4) est synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode consiste en l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend généralement les étapes suivantes :

Couplage : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur sur l’acide aminé est éliminé.

Élongation : Des acides aminés supplémentaires sont ajoutés un à un par des réactions de couplage.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de l’inhibiteur peptidique de la PKC|A (C2-4) suit des principes similaires à ceux de la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l’efficacité et le rendement. Le processus implique des mesures rigoureuses de contrôle qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’inhibiteur peptidique de la PKC|A (C2-4) subit principalement :

Hydrolyse : Dégradation des liaisons peptidiques en présence d’eau.

Oxydation : Réaction avec des agents oxydants, pouvant affecter les résidus de méthionine ou de cystéine.

Réduction : Réaction avec des agents réducteurs, affectant particulièrement les ponts disulfure.

Réactifs et conditions courants

Hydrolyse : Généralement effectuée en milieu acide ou basique.

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’iode.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont utilisés.

Produits principaux

Hydrolyse : Donne des fragments peptidiques plus courts ou des acides aminés individuels.

Oxydation : Peut conduire à la formation de sulfoxydes ou de disulfures.

Réduction : Donne le clivage des ponts disulfure, produisant des groupes thiols libres.

Applications de recherche scientifique

L’inhibiteur peptidique de la PKC|A (C2-4) a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé pour étudier le rôle de la PKCα dans diverses voies de signalisation chimique.

Biologie : Aide à comprendre les fonctions cellulaires et les mécanismes de régulation de la PKCα.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans des maladies telles que le cancer, les maladies cardiovasculaires et les troubles neurologiques.

Industrie : Utilisé dans le développement d’outils de diagnostic et d’agents thérapeutiques

Applications De Recherche Scientifique

The PKC|A (C2-4) inhibitor peptide has a wide range of applications in scientific research:

Chemistry: Used to study the role of PKCα in various chemical signaling pathways.

Biology: Helps in understanding the cellular functions and regulatory mechanisms of PKCα.

Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, cardiovascular diseases, and neurological disorders.

Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mécanisme D'action

L’inhibiteur peptidique de la PKC|A (C2-4) exerce ses effets en se liant au domaine C2 de la PKCα, empêchant ainsi sa translocation vers la membrane cellulaire. Cette inhibition bloque l’activation de la PKCα et perturbe les voies de signalisation en aval impliquées dans la prolifération cellulaire, la différenciation et l’apoptose .

Comparaison Avec Des Composés Similaires

Composés similaires

- Inhibiteur peptidique de la PKCβ (C2-4)

- Inhibiteur peptidique de la PKCγ (C2-4)

- Inhibiteur peptidique de la PKCδ (C2-4)

Unicité

L’inhibiteur peptidique de la PKC|A (C2-4) est unique par sa spécificité pour la PKCα, ce qui en fait un outil précieux pour l’étude des rôles distincts de la PKCα dans les processus cellulaires. Contrairement à d’autres inhibiteurs de la PKC qui peuvent cibler plusieurs isoformes, ce peptide offre une approche plus ciblée, réduisant les effets hors cible et augmentant la précision des résultats expérimentaux .

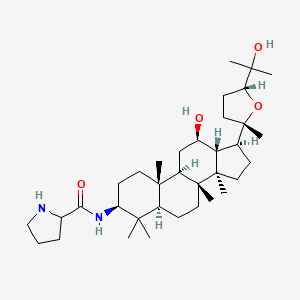

Propriétés

Formule moléculaire |

C47H74N14O17 |

|---|---|

Poids moléculaire |

1107.2 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C47H74N14O17/c1-22(2)18-30(57-38(69)26(48)21-62)42(73)59-32(20-35(50)66)45(76)61-17-5-7-33(61)44(75)56-29(13-15-36(67)68)40(71)58-31(19-24-8-10-25(64)11-9-24)43(74)54-27(6-4-16-53-47(51)52)39(70)55-28(12-14-34(49)65)41(72)60-37(23(3)63)46(77)78/h8-11,22-23,26-33,37,62-64H,4-7,12-21,48H2,1-3H3,(H2,49,65)(H2,50,66)(H,54,74)(H,55,70)(H,56,75)(H,57,69)(H,58,71)(H,59,73)(H,60,72)(H,67,68)(H,77,78)(H4,51,52,53)/t23-,26+,27+,28+,29+,30+,31+,32+,33+,37+/m1/s1 |

Clé InChI |

KGLUFHDNMVUCAZ-OUVVDLPUSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)

![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)

![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)